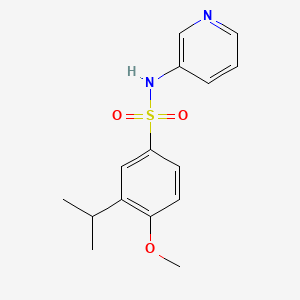![molecular formula C10H15NO3S2 B5431027 N-[1-(tetrahydro-2-furanyl)ethyl]-2-thiophenesulfonamide](/img/structure/B5431027.png)
N-[1-(tetrahydro-2-furanyl)ethyl]-2-thiophenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(tetrahydro-2-furanyl)ethyl]-2-thiophenesulfonamide, also known as TAK-915, is a novel small molecule drug that has been developed for the treatment of cognitive disorders such as Alzheimer's disease. TAK-915 is a potent and selective inhibitor of the GABA-A α5 receptor subtype, which is believed to play a key role in cognitive function.
Mécanisme D'action
N-[1-(tetrahydro-2-furanyl)ethyl]-2-thiophenesulfonamide is a selective inhibitor of the GABA-A α5 receptor subtype, which is predominantly expressed in the hippocampus, a brain region critical for learning and memory. By inhibiting the α5 receptor subtype, this compound enhances the activity of GABA in the hippocampus, leading to improved cognitive function.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to improve cognitive function and memory retention in animal models. This compound has also been shown to have a favorable pharmacokinetic profile, with good brain penetration and a long half-life. This compound has been well-tolerated in animal studies, with no significant adverse effects reported.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[1-(tetrahydro-2-furanyl)ethyl]-2-thiophenesulfonamide is its selectivity for the α5 receptor subtype, which reduces the risk of off-target effects. This compound has also been shown to have good brain penetration and a long half-life, which may allow for less frequent dosing in clinical trials. One limitation of this compound is its limited solubility in water, which may complicate formulation for clinical use.
Orientations Futures
For N-[1-(tetrahydro-2-furanyl)ethyl]-2-thiophenesulfonamide include further preclinical studies to better understand its mechanism of action and potential therapeutic applications. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in humans with cognitive disorders. Additional studies may also explore the potential use of this compound in other neurological and psychiatric disorders. Finally, further optimization of the synthesis method may be necessary to improve the yield and scalability of this compound production.
Méthodes De Synthèse
The synthesis of N-[1-(tetrahydro-2-furanyl)ethyl]-2-thiophenesulfonamide involves the reaction of 2-chlorothiophene with 2-methyltetrahydrofuran in the presence of a base to form the intermediate 2-(tetrahydro-2-furanyl)thiophene. This intermediate is then reacted with sulfonamide to form the final product, this compound. The synthesis of this compound has been reported in several research articles and has been optimized for large-scale production.
Applications De Recherche Scientifique
N-[1-(tetrahydro-2-furanyl)ethyl]-2-thiophenesulfonamide has been extensively studied in preclinical models for its potential use in the treatment of cognitive disorders. In animal models, this compound has been shown to improve cognitive function and memory retention. This compound has also been shown to have a favorable pharmacokinetic profile, with good brain penetration and a long half-life.
Propriétés
IUPAC Name |
N-[1-(oxolan-2-yl)ethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S2/c1-8(9-4-2-6-14-9)11-16(12,13)10-5-3-7-15-10/h3,5,7-9,11H,2,4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVFXCIKTKNNRPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)NS(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![propyl 4-{[3-(1-naphthyl)acryloyl]amino}benzoate](/img/structure/B5430945.png)

![2-benzyl-4-[4-(dimethylamino)benzylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5430954.png)
![2-ethyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)butanamide](/img/structure/B5430966.png)

![7-[(4-methoxy-3-methylphenyl)sulfonyl]-N,N-dimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5430976.png)

![N-[5-(aminosulfonyl)-2-methylphenyl]-3-(1,3-benzodioxol-5-yl)acrylamide](/img/structure/B5430999.png)
![N-benzyl-N'-[1-(2-furoyl)piperidin-3-yl]sulfamide](/img/structure/B5431005.png)
![5-[(1H-benzimidazol-2-ylthio)acetyl]-5-methyldihydro-2(3H)-furanone](/img/structure/B5431014.png)
![N-isopropyl-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine](/img/structure/B5431028.png)
![2-[2-(4-chlorophenyl)morpholin-4-yl]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B5431035.png)
![4-(4-methoxyphenyl)-2-methyl-1-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}piperazine](/img/structure/B5431042.png)
![4,5-dihydro-3H-dinaphtho[1,2-e:2',1'-c]azepine](/img/structure/B5431049.png)